(3-(o-Tolyl)isoxazol-5-yl)methanamine
Description
(3-(o-Tolyl)isoxazol-5-yl)methanamine is a small organic molecule featuring an isoxazole core substituted at the 3-position with an o-tolyl (2-methylphenyl) group and a methanamine moiety at the 5-position. The o-tolyl group introduces steric and electronic effects that influence solubility, binding affinity, and metabolic stability, making this compound a subject of interest in medicinal chemistry.
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
[3-(2-methylphenyl)-1,2-oxazol-5-yl]methanamine |
InChI |
InChI=1S/C11H12N2O/c1-8-4-2-3-5-10(8)11-6-9(7-12)14-13-11/h2-6H,7,12H2,1H3 |
InChI Key |
WVMGVFWZPDICRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=C2)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C-(3-o-tolyl-isoxazol-5-yl)-methylamine typically involves the formation of the isoxazole ring followed by the introduction of the tolyl and methylamine groups. One common synthetic route involves the reaction of o-tolyl nitrile oxide with an appropriate alkyne to form the isoxazole ring. This reaction is usually carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of C-(3-o-tolyl-isoxazol-5-yl)-methylamine may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity, often involving the use of advanced catalysts and controlled reaction conditions. The final product is typically purified through techniques such as recrystallization or chromatography to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
C-(3-o-tolyl-isoxazol-5-yl)-methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents such as halogens or other nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms. Substitution reactions can result in a variety of substituted isoxazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or conditions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of C-(3-o-tolyl-isoxazol-5-yl)-methylamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their molecular properties, and biological relevance:
Structural and Functional Insights
Aromatic vs. Alkyl Substituents
- Halogenated phenyl groups (e.g., bromo, chloro, fluoro) introduce electron-withdrawing effects, which may modulate metabolic stability and target affinity .
Salt Forms
- Dihydrochloride (e.g., pyridinyl derivative ) and hydrochloride salts (e.g., fluorophenyl analog ) improve solubility, facilitating in vitro and in vivo studies.
Antimycobacterial Potential
- Isoxazole-conjugated pyrazoline derivatives with methoxy-substituted aryl groups (e.g., 3,5-dimethoxyphenyl in compound 24a) demonstrated potent antimycobacterial activity (MIC: 1.6 µg/mL) . This suggests that electron-donating groups on the aryl ring enhance activity against mycobacteria.
Psychostimulant Analogies
- The o-tolyl group’s steric bulk may reduce off-target effects compared to smaller alkyl analogs.
Commercial and Preclinical Relevance
- Ethyl and isobutyl derivatives are commercially available, enabling rapid SAR exploration . Fluorophenyl and pyridinyl variants are under preclinical investigation for CNS and infectious diseases .
Biological Activity
(3-(o-Tolyl)isoxazol-5-yl)methanamine is a synthetic organic compound featuring an isoxazole ring, known for its diverse biological activities. The compound's unique structure, characterized by an ortho-tolyl substituent, positions it as a subject of interest in medicinal chemistry, particularly for its potential applications in treating various diseases, including cancer and infections.
- Chemical Formula : C11H12N2O
- Molecular Weight : 188.23 g/mol
- Structure : The compound consists of an isoxazole ring (a five-membered heterocycle containing nitrogen and oxygen) attached to a methanamine group and an ortho-tolyl moiety.
Biological Activity Overview
Research indicates that (3-(o-Tolyl)isoxazol-5-yl)methanamine and its derivatives exhibit significant biological activities, particularly in the following areas:
- Antimicrobial Properties : Compounds similar to (3-(o-Tolyl)isoxazol-5-yl)methanamine have shown effectiveness against various bacteria, including Staphylococcus aureus.
- Anticancer Activity : Preliminary studies suggest potential anticancer effects, particularly against human glioblastoma cells and colorectal cancer cell lines.
Anticancer Activity
A study investigated the cytotoxic effects of various isoxazole derivatives, including (3-(o-Tolyl)isoxazol-5-yl)methanamine, against several cancer cell lines. The results indicated that compounds with similar structures could inhibit cell proliferation effectively. For instance:
| Compound | Cell Line | CC50 (µM) | Reference |
|---|---|---|---|
| (3-(o-Tolyl)isoxazol-5-yl)methanamine | HT29 (Colorectal) | 58.4 | |
| 5-Fluorouracil | HT29 | 381.2 | |
| Cisplatin | HT29 | 47.2 |
The compound demonstrated a lower cytotoxic concentration compared to standard chemotherapeutics, suggesting a favorable therapeutic index.
Antimicrobial Activity
Research has highlighted the antimicrobial properties of isoxazole derivatives. For instance, specific analogs exhibited activity against Gram-positive bacteria. The binding affinity studies using molecular docking analysis revealed that (3-(o-Tolyl)isoxazol-5-yl)methanamine interacts with bacterial enzymes crucial for their survival.
The mechanism of action for (3-(o-Tolyl)isoxazol-5-yl)methanamine involves:
- Inhibition of Enzyme Activity : The compound may inhibit enzymes involved in nucleotide synthesis in cancer cells.
- Induction of Apoptosis : Studies indicated that treatment with this compound led to increased apoptosis in various cancer cell lines.
- Modulation of Signaling Pathways : It may alter signaling pathways related to cell growth and survival.
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds highlights the unique features of (3-(o-Tolyl)isoxazol-5-yl)methanamine:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| (3-(p-Tolyl)isoxazol-5-yl)methanamine | Isoxazole | Para-tolyl group; different biological interactions |
| (5-(p-Tolyl)isoxazol-3-yl)methanamine | Isoxazole | Different position of tolyl group; varied reactivity |
| (3-Methylisoxazol-5-yl)methanamine | Isoxazole | Simpler structure; lacks aromatic substitution |
The ortho-tolyl substitution potentially enhances its biological interactions compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
